1-(8-Bromoquinolin-2-yl)ethane-1,2-diol
Description
1-(8-Bromoquinolin-2-yl)ethane-1,2-diol is a brominated quinoline derivative featuring an ethane-1,2-diol moiety attached to the quinoline scaffold at the 2-position, with a bromine substituent at the 8-position. The ethane-1,2-diol group may enhance solubility or enable further functionalization via hydroxyl reactivity. Synthetic routes for analogous diols (e.g., dihydroxylation of olefins or acetylation of diols) could be extrapolated from methods used for structurally related compounds .
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-(8-bromoquinolin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-1-2-7-4-5-9(10(15)6-14)13-11(7)8/h1-5,10,14-15H,6H2 |
InChI Key |
IHARJQBZYBDNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 1-(8-Bromoquinolin-2-yl)ethane-1,2-diol, focusing on substituent effects, synthesis, and properties:
Table 1: Comparative Analysis of Ethane-1,2-diol Derivatives
Structural and Functional Insights:
Substituent Effects: Bromine: Compounds like 1-(4-bromophenyl) derivatives exhibit enhanced electrophilicity, influencing reactivity in cross-coupling reactions or target binding . The 8-bromo group in the target compound may similarly modulate electronic properties. Methoxy/Amino Groups: 1-(4-Methoxyphenyl)ethane-1,2-diol (in honey) and 1-(3-aminophenyl) analogs demonstrate how electron-donating groups affect solubility and biological detection . Heterocyclic vs.
Synthetic Methodologies :
- Dihydroxylation of olefins (e.g., using N-methylmorpholine-N-oxide) is common for vicinal diols .
- Acetylation of diols (e.g., with acetic anhydride) enables protective group strategies, as seen in nitroimidazole derivatives .
Biological and Physical Properties: MOPEG and DOPEG (CNS metabolites) highlight the role of diols in neurotransmitter regulation, suggesting possible neuroactive roles for structurally related compounds . Commercial availability of analogs like 1-(3-aminophenyl)ethane-1,2-diol underscores their utility as building blocks in medicinal chemistry .
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